molecular formula C21H19N3O4 B2464391 (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1351631-46-3

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone

Cat. No. B2464391
CAS RN: 1351631-46-3
M. Wt: 377.4
InChI Key: OFBIDNLIGLGZJJ-UHFFFAOYSA-N
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Description

The compound is a synthetic chemical product . It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The 1,2,5-regioisomer is also known as furazan, whose mono and disubstituted derivatives have long been known . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

Scientific Research Applications

Azetidinones and Oxadiazoles in Scientific Research

Azetidinone Formation and Reactivity

Research on azetidinone derivatives, such as 3-phenoxy-1-phenyl-2-azetidinon-4-ylidene, has explored their formation and chemical reactivity. These studies provide foundational knowledge on the behavior of azetidinone compounds under various conditions, which is crucial for understanding their potential applications in drug discovery and development (Zoghbi & Warkentin, 1992).

Microsomal Epoxide Hydrolase-Catalyzed Reactions

The metabolic stability and transformation of oxetane-containing compounds, such as AZD1979, have been investigated to understand their biotransformation in the human body. These studies highlight the role of microsomal epoxide hydrolase in metabolizing compounds with oxetane moieties, expanding our understanding of how similar structures might be processed (Li et al., 2016).

Antioxidant and Antimicrobial Activities

Derivatives of 1,3,4-oxadiazoles have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies are significant for identifying new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Bassyouni et al., 2012).

Drug Metabolism and Glutathione S-Transferase-Catalyzed Formation

The metabolism of compounds with strained rings, such as AZD1979, underscores the importance of understanding the enzymatic pathways involved in the biotransformation of potential drug candidates. This knowledge aids in the design of more stable and efficacious therapeutic agents (Li et al., 2019).

properties

IUPAC Name

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-21(18-13-26-16-8-4-5-9-17(16)27-18)24-11-15(12-24)20-22-19(23-28-20)10-14-6-2-1-3-7-14/h1-9,15,18H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBIDNLIGLGZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC(=NO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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